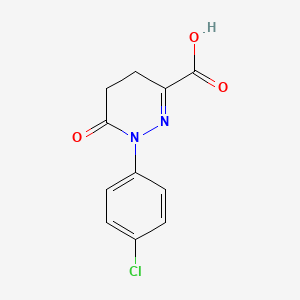
1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can give clues about the compound’s structure and potential uses .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- Synthesis of Tetrahydropyridine, Dihydropyrazolone, and Oxazole Derivatives : The compound has been utilized in the synthesis of a variety of derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. These compounds have been synthesized through cyclization reactions and confirmed by IR, 1H NMR, and 13C NMR spectroscopy. Some of these synthesized compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
Agricultural Applications
- Hybridizing Agents for Wheat : A new synthesis method was developed for pyridazine type hybridizing agents for wheat using this compound. The method involved five steps and was suitable for industrial applications, achieving a yield of 61.53% (Zeng-yan, 2011).
Antimicrobial and Antifungal Activities
Synthesis of Heterocyclic Compounds with Biological Activity : This compound has been used in reactions leading to the synthesis of various heterocyclic compounds, some of which showed antimicrobial and antifungal activities. The reactions included the preparation of dithio derivatives and chloropyridazine derivatives (Sayed et al., 2003).
Antibacterial Activities of Derivatives : Various derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including this compound, were evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Synthesis of New Quinazolines with Antimicrobial Potential : In research exploring potential antimicrobial agents, this compound was used in the synthesis of new quinazolines, which were then screened for their antibacterial and antifungal activities (Desai et al., 2007).
Microwave-Assisted Synthesis of Antifungal and Antibacterial Drugs : New dicarboxylic acid derivatives were synthesized using microwave-induced techniques, involving this compound. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential as novel drugs (Dabholkar & Parab, 2011).
Anticancer and Antitubercular Applications
- Synthesis and Evaluation of Anticancer, Antitubercular, and Antimicrobial Activity : Derivatives synthesized from this compound were evaluated for their anticancer, antitubercular, and antimicrobial activities. The synthesis involved the reaction with hydrazine hydrate (Popat et al., 2003).
Anti-Inflammatory Activity
- Evaluation of Anti-inflammatory Activity : Pyrimidine derivatives synthesized from this compound were evaluated for their anti-inflammatory activity. The synthesis involved reactions with different reagents, and the antibacterial activity of these compounds was also studied (Patil et al., 2015).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications by binding with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
For instance, paclobutrazol, a member of the triazole family, affects the isoprenoid pathway, alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects that improve depression-like behavior and cognitive impairment in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of similar compounds .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSEKKEBZUIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)
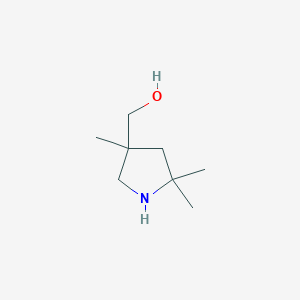

![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)
![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
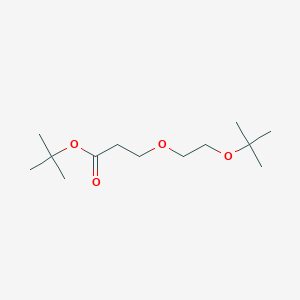
![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

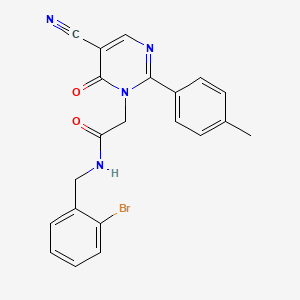
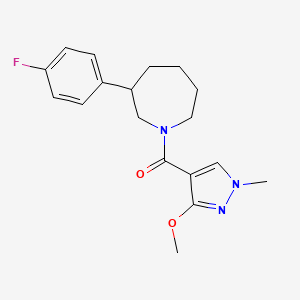
![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)
